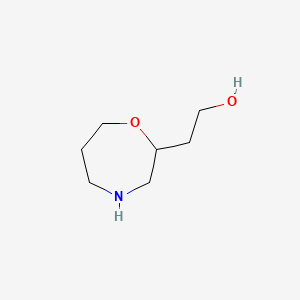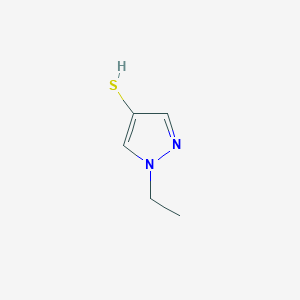
3,5-Dichloro-1,2-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-1,2-benzothiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-1,2-benzothiazole typically involves the cyclization of o-aminothiophenol with chlorinated aromatic compounds. One common method includes the reaction of 2-aminothiophenol with 3,5-dichlorobenzoyl chloride under acidic conditions . Another approach involves the use of 2-aminothiophenol and 3,5-dichlorobenzaldehyde in the presence of an oxidizing agent such as iodine or DMSO .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and solvents like dichloromethane can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-1,2-benzothiazole undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, amine derivatives
Substitution: Various substituted benzothiazoles
Scientific Research Applications
3,5-Dichloro-1,2-benzothiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Dichloro-1,2-benzothiazole involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: Inhibits bacterial enzymes such as DNA gyrase and dihydrofolate reductase, leading to the disruption of bacterial DNA replication and cell division.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and inhibiting key signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-Aminobenzothiazole
- 2-Mercaptobenzothiazole
- 6-Chloro-2-benzothiazolamine
Uniqueness
3,5-Dichloro-1,2-benzothiazole is unique due to the presence of two chlorine atoms at the 3 and 5 positions, which enhances its reactivity and biological activity compared to other benzothiazole derivatives . This structural feature allows for more diverse chemical modifications and applications in various fields.
Properties
Molecular Formula |
C7H3Cl2NS |
|---|---|
Molecular Weight |
204.08 g/mol |
IUPAC Name |
3,5-dichloro-1,2-benzothiazole |
InChI |
InChI=1S/C7H3Cl2NS/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H |
InChI Key |
UVXCVVGKTSHIPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NS2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


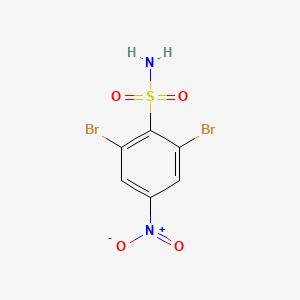
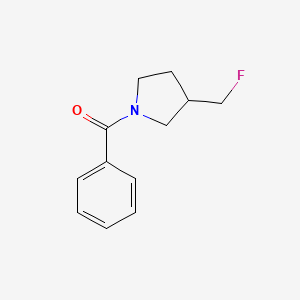
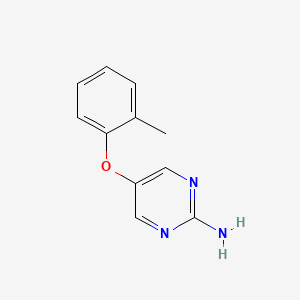
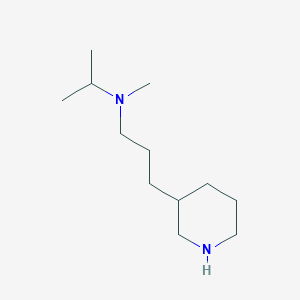

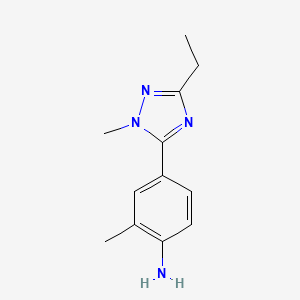
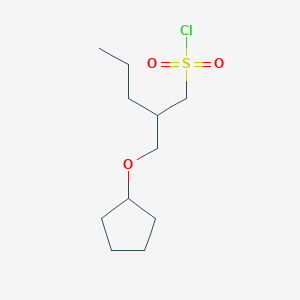

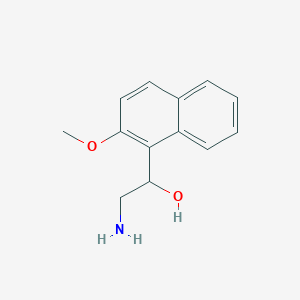

![Potassium (4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octan-1-YL)trifluoroborate](/img/structure/B15324686.png)
